5-({4-nitro-1H-pyrazol-1-yl}methyl)-N'-(4-propoxybenzylidene)-2-furohydrazide
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Overview
Description
5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-propoxybenzylidene)-2-furohydrazide is a complex organic compound that features a unique combination of functional groups, including a nitro group, a pyrazole ring, a furan ring, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-propoxybenzylidene)-2-furohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Furan Ring Formation: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Hydrazide Formation: The furan ring is then converted to a hydrazide by reacting with hydrazine hydrate.
Condensation Reaction: Finally, the hydrazide is condensed with 4-propoxybenzaldehyde in the presence of an acid catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction of Nitro Group: Formation of 5-({4-amino-1H-pyrazol-1-yl}methyl)-N’-(4-propoxybenzylidene)-2-furohydrazide.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its functional groups allow for potential use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-propoxybenzylidene)-2-furohydrazide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the hydrazide linkage might form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-methoxybenzylidene)-2-furohydrazide: Similar structure but with a methoxy group instead of a propoxy group.
5-({4-amino-1H-pyrazol-1-yl}methyl)-N’-(4-propoxybenzylidene)-2-furohydrazide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of the propoxy group and the combination of the nitro group with the pyrazole and furan rings make 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-propoxybenzylidene)-2-furohydrazide unique. This unique structure may confer specific properties, such as enhanced biological activity or unique electronic properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H19N5O5 |
---|---|
Molecular Weight |
397.4g/mol |
IUPAC Name |
5-[(4-nitropyrazol-1-yl)methyl]-N-[(Z)-(4-propoxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C19H19N5O5/c1-2-9-28-16-5-3-14(4-6-16)10-20-22-19(25)18-8-7-17(29-18)13-23-12-15(11-21-23)24(26)27/h3-8,10-12H,2,9,13H2,1H3,(H,22,25)/b20-10- |
InChI Key |
PYLYPPNSOXKPDO-JMIUGGIZSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N\NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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